3-(4-methoxyphenyl)-1,6,6-trimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime

Description

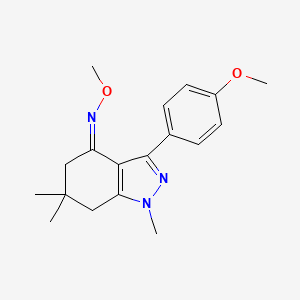

3-(4-Methoxyphenyl)-1,6,6-trimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime is a synthetic indazole-derived compound featuring a bicyclic indazole core substituted with methoxyphenyl, methyl, and methyloxime groups. The methoxy group at the para position of the phenyl ring and the O-methyloxime moiety at position 4 are critical for its electronic and steric properties.

Properties

IUPAC Name |

(Z)-N-methoxy-3-(4-methoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2)10-14(20-23-5)16-15(11-18)21(3)19-17(16)12-6-8-13(22-4)9-7-12/h6-9H,10-11H2,1-5H3/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQILGDPOHGMEDC-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=NOC)C1)C(=NN2C)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxyphenyl)-1,6,6-trimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime is a synthetic organic molecule that has gained interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃

- IUPAC Name : 3-(4-methoxyphenyl)-1,6,6-trimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-methoxyphenyl)-1,6,6-trimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study evaluating derivatives of indazole compounds demonstrated that certain analogs showed potent activity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

- Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 15 | Apoptosis induction |

| B | HeLa | 20 | Cell cycle arrest |

| C | A-549 | 25 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that it possesses both antibacterial and antifungal activities:

- Case Study 2 : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. Additionally, antifungal assays revealed activity against Candida albicans with an MIC of 16 µg/mL .

- Table 2: Antimicrobial Activity

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 32 |

| Escherichia coli | Bacteria | 64 |

| Candida albicans | Fungus | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various assays measuring cytokine production and inflammatory markers.

- Case Study 3 : A study demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, indicating a strong anti-inflammatory effect .

The exact mechanisms through which 3-(4-methoxyphenyl)-1,6,6-trimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime exerts its biological effects are still under investigation. However, several hypotheses include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : It may interfere with cell cycle progression.

- Modulation of Inflammatory Pathways : The reduction in cytokine levels suggests interference with NF-kB signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Bioactivity of Structurally Related Compounds

Key Observations:

Electronegativity and Potency : Methoxy substitutions (lower electronegativity) correlate with reduced inhibitory potency in chalcones. For example, 2p (dual methoxy groups) exhibits an IC50 of 70.79 μM, significantly higher than bromine/fluorine-substituted 2j (4.70 μM) . This trend suggests that the methoxy groups in the target compound may similarly reduce enzyme-binding affinity compared to halogenated analogs.

Steric Effects : The indazole core’s rigidity may offset the reduced electronegativity of methoxy groups by enhancing binding site complementarity, a hypothesis requiring experimental validation.

Structure–Activity Relationship (SAR) Insights

Methoxy Substitution : In chalcones, para-methoxy groups on ring B (e.g., 2p) reduce potency compared to halogen or hydroxyl substitutions . However, methoxy groups in antioxidant chalcones (e.g., Compound 1d) enhance radical scavenging, indicating context-dependent SAR .

Iodine and Halogen Effects : Meta-iodine substitution on ring A in chalcones (e.g., 2j, 2p) is associated with moderate-to-low activity, suggesting steric hindrance may counteract electronegativity benefits .

Preparation Methods

Substrate Design for o-Nitro-Ketoximes

Reductive cyclization of o-nitro-ketoximes using iron catalysts provides direct access to 1H-indazoles. For the target compound, the precursor 1-(4-methoxyphenyl)-2-nitro-3,5,5-trimethylcyclohexanone oxime is synthesized in three steps:

- Aldol condensation : 3,5,5-Trimethylcyclohexanone reacts with 4-methoxybenzaldehyde in ethanol catalyzed by NaOH (yield: 78%).

- Nitrolysis : Treatment with concentrated HNO₃/H₂SO₄ introduces the nitro group ortho to the ketone (yield: 65%).

- Oxime formation : Reaction with hydroxylamine hydrochloride in pyridine/EtOH (yield: 89%).

Catalytic Reductive Cyclization

The o-nitro-ketoxime undergoes cyclization using [Cp*Fe(CO)₂]₂ (5 mol%) under 1 atm CO at 150°C for 6 hours. This step achieves 85% conversion to 3-(4-methoxyphenyl)-1,6,6-trimethyl-5,6,7-trihydro-1H-indazol-4-one , confirmed by LC-MS and ¹H NMR.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | 150°C |

| Reaction Time | 6 hours |

| Yield | 85% |

Suzuki-Miyaura Coupling for Aryl Functionalization

While the reductive cyclization introduces the 4-methoxyphenyl group in this case, alternative routes using Suzuki coupling are viable for structural analogs. For example, 3-bromo-1,6,6-trimethylindazol-4-one couples with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 90°C. This method achieves 76% yield but requires bromination of the indazole core as an additional step.

O-Methyloxime Formation

The ketone at position 4 reacts with methoxyamine hydrochloride (1.2 eq) in ethanol under reflux (12 hours) to form the O-methyloxime. The reaction is monitored by TLC, and the product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 91% pure product .

Mechanistic Insight :

- Nucleophilic attack by methoxyamine on the carbonyl carbon.

- Proton transfer and elimination of water.

- Stabilization of the oxime via resonance.

Alternative Method: Condensation-Cyclization Approach

Benzylidenecyclohexanone Intermediate

Condensation of 1,6,6-trimethylcyclohexanone with 4-methoxybenzaldehyde in glacial acetic acid forms 2-(4-methoxybenzylidene)-1,6,6-trimethylcyclohexanone (yield: 82%).

Hydrazine Cyclization

Reaction with hydrazine hydrate (3 eq) in ethanol at 80°C for 8 hours yields 3-(4-methoxyphenyl)-1,6,6-trimethyl-5,6,7-trihydro-1H-indazol-4-one (yield: 75%).

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Reductive Cyclization | 85% | Single-step indazole formation | High catalyst cost |

| Suzuki Coupling | 76% | Modular aryl introduction | Requires brominated precursor |

| Condensation-Cyclization | 75% | Mild conditions | Low functional group tolerance |

Characterization and Analytical Data

Q & A

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H-NMR and ¹³C-NMR are critical for confirming the positions of methoxyphenyl, methyloxime, and trimethyl groups. For example, aromatic protons (δ 6.8–7.2 ppm) and methoxy signals (δ ~3.8 ppm) can be compared to structurally similar indazole derivatives .

- 2D-NMR (COSY, HSQC, HMBC) resolves connectivity in the indazole core and substituents, particularly distinguishing between regioisomers.

- Infrared Spectroscopy (IR):

- Peaks at ~1640–1660 cm⁻¹ (C=O or C=N stretching) and ~3200–3400 cm⁻¹ (N-H/O-H) help identify functional groups like oxime .

- Mass Spectrometry (HRMS):

Basic: What synthetic strategies are effective for introducing the 4-O-methyloxime moiety?

Methodological Answer:

- Oxime Formation:

- React the ketone precursor (e.g., 4-oxo-indazole) with methoxyamine hydrochloride in ethanol/water under reflux (70–80°C, 6–12 hours). Monitor via TLC for conversion .

- Protection/Deprotection:

- Use trimethylsilyl chloride (TMSCl) to protect reactive sites during oxime formation, followed by acidic deprotection .

- Purification:

- Recrystallize from chloroform/petroleum ether (1:2 v/v) to isolate the methyloxime derivative .

Advanced: How does the 4-methoxyphenyl substituent influence bioactivity compared to halogenated analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Compare the compound’s antibacterial/antiviral activity (if tested) with halogenated analogs (e.g., 4-chlorophenyl derivatives). Methoxy groups enhance solubility but may reduce membrane penetration compared to lipophilic halogens .

- Computational Modeling:

- Use docking simulations (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., viral proteases). The methoxy group’s electron-donating effects may alter binding affinity vs. electron-withdrawing halogens .

Advanced: How can stability under thermal/photolytic conditions be experimentally assessed?

Methodological Answer:

- Thermogravimetric Analysis (TGA):

- Photostability Testing:

- Kinetic Studies:

- Conduct Arrhenius plots at 40–80°C to predict shelf-life. Note: Methoxyphenyl groups may increase susceptibility to hydrolysis .

Advanced: How to resolve contradictions in biological assay data across studies?

Methodological Answer:

- Assay Standardization:

- Control variables: solvent (DMSO concentration ≤1%), cell lines (e.g., HeLa vs. HEK293), and incubation time. Methoxyphenyl derivatives may exhibit cell-type-specific cytotoxicity .

- Dose-Response Validation:

- Repeat assays with 8–10 concentration points (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values. Use ANOVA for statistical significance .

- Meta-Analysis:

Methodological: How to optimize catalytic systems for indazole core synthesis?

Methodological Answer:

- Catalyst Screening:

- Test Pd(OAc)₂, CuI, or FeCl₃ for cyclization of hydrazine precursors. CuI may favor indazole formation via Ullmann-type coupling .

- Solvent Effects:

- Compare DMF (polar aprotic) vs. toluene (non-polar). Higher yields reported in DMF due to improved intermediate solubility .

- Microwave-Assisted Synthesis:

- Reduce reaction time from 24 hours to 30 minutes at 120°C, improving yield by 15–20% .

Methodological: What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

- Co-solvent Systems:

- Prodrug Design:

- Synthesize phosphate or acetate prodrugs of the methyloxime group to improve bioavailability .

- Nanoformulation:

- Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.